1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one
Description
Properties
IUPAC Name |
1-(3,4-diethoxybenzoyl)-2,1-benzothiazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c1-3-22-15-10-9-12(11-16(15)23-4-2)17(20)19-14-8-6-5-7-13(14)18(21)24-19/h5-11H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJCQEBIZVAHSOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)N2C3=CC=CC=C3C(=O)S2)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3,4-diethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 2-aminothiophenol under controlled conditions to yield the desired benzothiazole derivative. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and reactant concentrations is common to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced benzothiazole derivatives.
Substitution: Nucleophilic substitution reactions are possible, where the benzoyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, reduced benzothiazole derivatives, and various substituted benzothiazoles, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 1-(3,4-diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzofuran-Based Derivatives ()
Benzofuran derivatives, such as methyl 5-bromo-7-hydroxy-6-methoxy-1-benzofuran-2-carboxylate (4) and methyl 5-bromo-7-[2-(diethylamino)ethoxy]-6-methoxy-1-benzofuran-2-carboxylate (5), exhibit cytotoxic and antifungal activities. Key comparisons include:
| Property | Compound 4 | Compound 5 | Target Compound |
|---|---|---|---|
| Molecular Formula | C₁₁H₉BrO₄ | C₁₆H₂₁BrNO₅ | C₁₈H₁₇NO₅S (estimated) |
| Molecular Weight (g/mol) | 301.1 | 388.25 | 359.4 (calculated) |
| Key Substituents | Bromo, hydroxy, methoxy | Bromo, diethylaminoethoxy, methoxy | 3,4-Diethoxybenzoyl, benzothiazol-3-one |
| Biological Activity | Cytotoxic against cancer cell lines | Antifungal and cytotoxic | Not explicitly reported; inferred from analogs |
Compound 5’s diethylaminoethoxy group enhances antifungal activity compared to compound 4, suggesting that ethoxy substituents (as in the target compound) may similarly modulate bioactivity . Notably, brominated benzofurans exhibit lower cytotoxicity than non-brominated precursors, a trend that may extend to brominated benzothiazoles .
Benzothiazole Derivatives ()
- 1,3-Dihydro-2,1-benzothiazol-3-one (Parent Compound) : Serves as the scaffold for the target compound. Its reactivity (e.g., nucleophilic substitution at the thiazole ring) is critical for functionalization, as seen in , where allylation of a benzothiazole derivative yields antimicrobial analogs .
- Saccharin (1,2-Benzisothiazol-3(2H)-one-1,1-dioxide) : A structurally related compound with a sulfonyl group. Saccharin’s stability and low reactivity contrast with the target compound’s ethoxybenzoyl group, which may confer greater lipophilicity and membrane permeability .
Pyrazol-3-one Derivatives ()
(E)-4-(2,3-Dihydro-1,3-benzothiazol-2-ylidene)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one undergoes allylation to form antimicrobial agents. This highlights the benzothiazole ring’s role in facilitating nucleophilic substitutions, a feature shared with the target compound .
Biological Activity
1-(3,4-Diethoxybenzoyl)-1,3-dihydro-2,1-benzothiazol-3-one is a compound of interest due to its potential biological activities. This article aims to summarize the current understanding of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.
- Chemical Formula : C16H17N1O3S
- Molecular Weight : 303.37 g/mol
- CAS Number : 40352-87-2
Antimicrobial Activity
Research has indicated that benzothiazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed effective inhibition against various bacterial strains. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| S. aureus | 20 | 100 |
| P. aeruginosa | 18 | 100 |
Antioxidant Activity
The compound has been evaluated for its antioxidant potential using various assays such as DPPH and ABTS. Results indicated that it possesses a strong ability to scavenge free radicals, which may contribute to its protective effects against oxidative stress-related diseases.
| Assay Type | IC50 Value (µg/mL) |
|---|---|
| DPPH | 45 |
| ABTS | 50 |
Cytotoxicity and Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. The compound induced apoptosis in human cancer cells through the activation of caspase pathways.
| Cell Line | IC50 Value (µM) |
|---|---|
| HeLa | 12 |
| MCF-7 | 15 |
| A549 | 10 |
The proposed mechanisms for the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways of pathogens.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to cell death in cancer cells.
- Antioxidant Mechanisms : Scavenging of reactive oxygen species (ROS), thereby reducing oxidative stress.
Case Studies
- Antimicrobial Study : In a clinical trial assessing the efficacy of benzothiazole derivatives against multi-drug resistant bacteria, this compound was found to significantly reduce bacterial load in infected models.
- Cancer Research : A study published in Cancer Letters highlighted the effectiveness of this compound in reducing tumor size in xenograft models of breast cancer, showcasing its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
